molecular formula C28H27FN2O6S B12030325 Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609794-26-5

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12030325
CAS No.: 609794-26-5
M. Wt: 538.6 g/mol
InChI Key: UFMDOPQKOTVIMY-XTQSDGFTSA-N
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Description

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C28H27FN2O6S and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a pyrrole moiety, and various substituents that contribute to its biological activity. The presence of fluorine and butoxy groups is particularly noteworthy as they can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrrole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : Compounds that activate apoptotic pathways can lead to programmed cell death in cancer cells. This compound may induce apoptosis via mitochondrial pathways.
    • Cell Cycle Arrest : This compound could potentially interfere with the cell cycle, particularly at the G2/M checkpoint, thereby preventing cancer cell division.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole and pyrrole derivatives have shown efficacy against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against yeast infections

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Properties : A study published in 2021 demonstrated that a similar thiazole-pyrrole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity of related compounds against clinical isolates of Staphylococcus aureus and found promising results, suggesting that modifications to the side chains could enhance efficacy .

Research Findings

Research has focused on understanding how structural modifications affect biological activity:

  • Fluorine Substitution : The introduction of fluorine has been linked to increased lipophilicity and improved binding affinity to biological targets.
  • Butoxy Group Influence : The butoxy group may enhance solubility and bioavailability, crucial for therapeutic applications.

Properties

CAS No.

609794-26-5

Molecular Formula

C28H27FN2O6S

Molecular Weight

538.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27FN2O6S/c1-4-6-15-37-20-13-9-18(10-14-20)23(32)21-22(17-7-11-19(29)12-8-17)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-14,22,32H,4-6,15H2,1-3H3/b23-21+

InChI Key

UFMDOPQKOTVIMY-XTQSDGFTSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)O

Origin of Product

United States

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